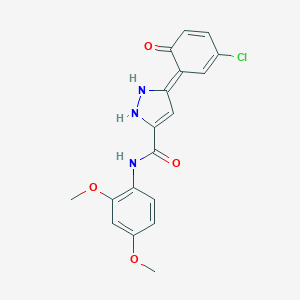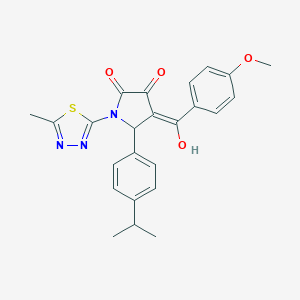
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide involves the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body. This compound has also been found to inhibit the growth and proliferation of cancer cells, which may make it a useful therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide. One direction is to study its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on various enzymes and signaling pathways in the body. Additionally, further studies could be conducted to investigate the potential toxicity of this compound, in order to determine its safety for use in humans.
Synthesemethoden
The synthesis of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene) malononitrile with 2,4-dimethoxyphenylhydrazine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Molekularformel |
C18H16ClN3O4 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-25-11-4-5-13(17(8-11)26-2)20-18(24)15-9-14(21-22-15)12-7-10(19)3-6-16(12)23/h3-9,21-22H,1-2H3,(H,20,24)/b14-12- |
InChI-Schlüssel |
JJKMPNYFJNJEIU-OWBHPGMISA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C/C(=C/3\C=C(C=CC3=O)Cl)/NN2)OC |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)



![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)